molecular formula C22H28N2O4S B11343336 N-(2-methoxybenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343336
M. Wt: 416.5 g/mol
InChI Key: CZNZYQMHRBFGTO-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methoxyphenylmethyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of 4-piperidone with appropriate reagents to introduce the carboxamide group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or thioether derivatives.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.

    Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenylmethyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of functional groups in N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity, while the methoxyphenylmethyl group contributes to its stability and potential therapeutic effects.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-17-7-9-18(10-8-17)16-29(26,27)24-13-11-19(12-14-24)22(25)23-15-20-5-3-4-6-21(20)28-2/h3-10,19H,11-16H2,1-2H3,(H,23,25)

InChI Key

CZNZYQMHRBFGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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